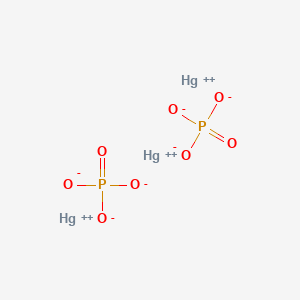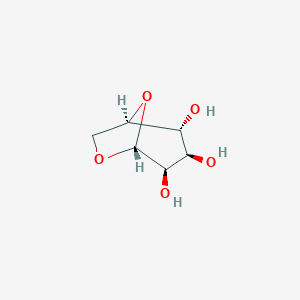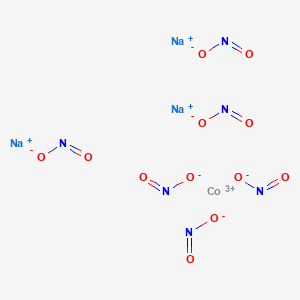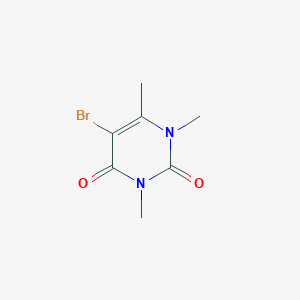
5-氯-1,3-二甲基-4-硝基-1H-吡唑
概述
描述
5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole: is a chemical compound with the molecular formula C5H6ClN3O2 and a molecular weight of 175.573 g/mol . This compound is characterized by a pyrazole ring substituted with a chlorine atom at the 5-position, methyl groups at the 1- and 3-positions, and a nitro group at the 4-position . It is used in various scientific research applications due to its unique chemical properties.
科学研究应用
Chemistry: 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of nitro-substituted pyrazoles on various biological systems. It is also used in the development of enzyme inhibitors and receptor modulators .
Medicine: Its unique structure allows for the exploration of new therapeutic targets .
Industry: In the industrial sector, 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
作用机制
Target of Action
It’s worth noting that pyrazole derivatives, which include this compound, have been reported to exhibit a broad range of biological activities .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to different therapeutic effects .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s reported that this compound has high gi absorption and is bbb permeant . It’s also reported to be a CYP1A2 inhibitor .
Result of Action
It’s known that pyrazole derivatives can have various effects at the molecular and cellular level due to their broad spectrum of biological activities .
生化分析
Biochemical Properties
5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely influenced by the compound’s structure and tautomeric preferences .
Cellular Effects
The effects of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole can change over time . Factors such as the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies play a crucial role in these temporal changes.
Metabolic Pathways
5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole is involved in various metabolic pathways It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole within cells and tissues are complex processes that involve various transporters and binding proteins. The compound’s localization or accumulation can be influenced by these processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dimethyl-4-nitropyrazole with thionyl chloride to introduce the chlorine atom at the 5-position . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact .
化学反应分析
Types of Reactions:
Substitution Reactions: 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Although less common, the methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under atmospheric pressure.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
相似化合物的比较
3,5-Dimethyl-4-nitro-1H-pyrazole: Lacks the chlorine atom at the 5-position, resulting in different reactivity and biological activity.
5-Chloro-3-methyl-4-nitro-1H-pyrazole: Has a similar structure but with only one methyl group, leading to variations in its chemical and biological properties.
Uniqueness: 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole is unique due to the presence of both chlorine and nitro substituents on the pyrazole ring. This combination imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets .
属性
IUPAC Name |
5-chloro-1,3-dimethyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-3-4(9(10)11)5(6)8(2)7-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMBDRIOUHCVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299411 | |
| Record name | 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13551-73-0 | |
| Record name | 13551-73-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole in the synthesis of pyrazolo[3,4-b]pyrazin-5(4H)-ones?
A1: 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole serves as a crucial starting material in the synthesis of 6-substituted-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. The compound reacts directly with various D,L-α-amino acids to yield N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acid derivatives. These derivatives then undergo reductive lactamization to produce the desired pyrazolo[3,4-b]pyrazin-5(4H)-one structures. []
Q2: Are there any structural features of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole that make it particularly suitable for this synthesis?
A2: While the paper doesn't explicitly discuss this aspect, the presence of the chlorine atom at the 5-position of the pyrazole ring is likely crucial. This chlorine atom acts as a leaving group during the nucleophilic aromatic substitution reaction with the amino group of the D,L-α-amino acids. This reactivity at the 5-position allows for the attachment of diverse amino acid side chains, contributing to the synthesis of a series of substituted pyrazolo[3,4-b]pyrazin-5(4H)-ones. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B83787.png)












